6-(2-(Piperidin-1-yl)ethyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Piperidin-1-yl)ethyl)-9H-purine is a compound that features a purine ring system substituted with a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Piperidin-1-yl)ethyl)-9H-purine typically involves the reaction of a purine derivative with a piperidine-containing reagent. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with 1-(2-aminoethyl)piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Piperidin-1-yl)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the purine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the piperidine moiety.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-(Piperidin-1-yl)ethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-(Piperidin-1-yl)ethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The purine ring system can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-(Morpholin-1-yl)ethyl)-9H-purine
- 6-(2-(Pyrrolidin-1-yl)ethyl)-9H-purine
- 6-(2-(Piperazin-1-yl)ethyl)-9H-purine
Uniqueness
6-(2-(Piperidin-1-yl)ethyl)-9H-purine is unique due to the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The piperidine moiety can influence the compound’s solubility, stability, and ability to cross biological membranes, making it a valuable scaffold in drug design.
Properties
CAS No. |
920503-27-1 |
---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
6-(2-piperidin-1-ylethyl)-7H-purine |
InChI |
InChI=1S/C12H17N5/c1-2-5-17(6-3-1)7-4-10-11-12(15-8-13-10)16-9-14-11/h8-9H,1-7H2,(H,13,14,15,16) |
InChI Key |
XXNONJZMPSSZRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.